Phosphoramidic acid, (1-methylethyl)-, ethyl 2-nitrophenyl ester
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Overview
Description
Phosphoramidic acid, (1-methylethyl)-, ethyl 2-nitrophenyl ester is a chemical compound that belongs to the class of phosphoramidates. This compound is characterized by the presence of a phosphoramidic acid group, an isopropyl group, and an ethyl 2-nitrophenyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (1-methylethyl)-, ethyl 2-nitrophenyl ester typically involves the reaction of phosphoramidic acid derivatives with isopropyl alcohol and ethyl 2-nitrophenyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphoramidic acid, isopropyl alcohol, and ethyl 2-nitrophenyl ester. The reaction conditions often involve the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity of the final product. Industrial production methods may also involve additional purification steps to remove impurities and ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, (1-methylethyl)-, ethyl 2-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction and the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Phosphoramidic acid, (1-methylethyl)-, ethyl 2-nitrophenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoramidic acid, (1-methylethyl)-, ethyl 2-nitrophenyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Phosphoramidic acid, (1-methylethyl)-, ethyl 2-nitrophenyl ester can be compared with other similar compounds, such as:
Phosphoramidic acid derivatives: These compounds share the phosphoramidic acid group but differ in their substituents.
Nitrophenyl esters: These compounds contain the nitrophenyl ester group but differ in their other functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with various applications in scientific research. Its unique combination of functional groups makes it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring its full potential in different fields.
Properties
CAS No. |
67445-55-0 |
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Molecular Formula |
C11H17N2O5P |
Molecular Weight |
288.24 g/mol |
IUPAC Name |
N-[ethoxy-(2-nitrophenoxy)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C11H17N2O5P/c1-4-17-19(16,12-9(2)3)18-11-8-6-5-7-10(11)13(14)15/h5-9H,4H2,1-3H3,(H,12,16) |
InChI Key |
PKLGRDTWOUMEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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